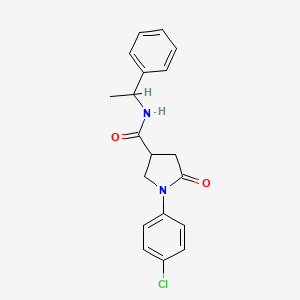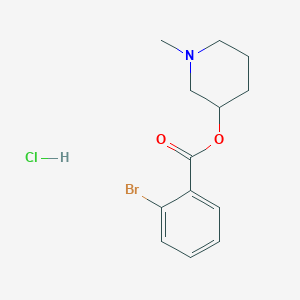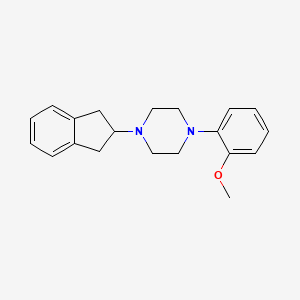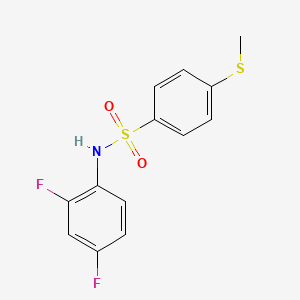
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CEP-1347 belongs to the class of compounds known as pyrrolidinecarboxamides, which have been shown to have neuroprotective effects in various disease models.
Mécanisme D'action
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide exerts its neuroprotective effects by inhibiting the activity of the enzyme c-Jun N-terminal kinase (JNK), which plays a key role in neuronal cell death. By inhibiting JNK activity, 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide can prevent neuronal cell death and promote neuronal survival.
Biochemical and physiological effects:
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of JNK, reduce the production of pro-inflammatory cytokines, and promote the survival of neuronal cells. 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide in lab experiments is its well-established neuroprotective effects. It has been extensively studied in various disease models and has been shown to have a high degree of efficacy. However, one limitation of using 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide. One area of interest is the development of more effective delivery methods for the compound, such as nanoparticles or liposomes. Another area of interest is the exploration of 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide's potential therapeutic applications in other disease models, such as traumatic brain injury or Huntington's disease. Additionally, further research is needed to better understand the mechanisms underlying 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide's neuroprotective effects and to identify potential drug targets for the development of new neuroprotective compounds.
Méthodes De Synthèse
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with N-(1-phenylethyl)pyrrolidine-3-carboxamide in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory and anti-apoptotic effects.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(14-5-3-2-4-6-14)21-19(24)15-11-18(23)22(12-15)17-9-7-16(20)8-10-17/h2-10,13,15H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBVKBGBGXBEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4929806.png)
![5-(3,4-dichlorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4929814.png)
![N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4929820.png)
![9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4929821.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4929828.png)
![2-amino-4'-bromo-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4929835.png)

![4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4929842.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)

![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)

![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)